molecular formula C15H13NO4 B12495788 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic Acid CAS No. 55099-07-5

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic Acid

Cat. No.: B12495788
CAS No.: 55099-07-5
M. Wt: 271.27 g/mol
InChI Key: XELUDRMLYBRSSE-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid is a benzoic acid derivative with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . This compound is synthesized from phthalic anhydride and methyl 4-aminobenzoate, followed by hydrolysis with sodium hydroxide (NaOH) in ethanol, yielding a final product with a melting point in the range of 175-180 °C . The synthetic route provides an efficient method for researchers to access this chemical scaffold . The structure of the compound is confirmed through characterization by IR and 1H-NMR spectroscopy at 300 MHz in CDCl3 solvent . As a building block, this compound serves as a valuable intermediate in organic and medicinal chemistry research for the development and exploration of novel molecules. It is strictly for research applications. This product is not intended for diagnostic, therapeutic, or any consumer uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55099-07-5

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid

InChI

InChI=1S/C15H13NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-2,5-8,11-12H,3-4H2,(H,19,20)

InChI Key

XELUDRMLYBRSSE-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Step 1: Formation of Phthalimide Intermediate
    Phthalic anhydride reacts with methyl 4-aminobenzoate in acetic acid under reflux (110–120°C, 4–6 hours) to form methyl 4-(1,3-dioxoisoindolin-2-yl)benzoate. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the anhydride’s electrophilic carbonyl groups.

    $$
    \text{Phthalic anhydride} + \text{Methyl 4-aminobenzoate} \xrightarrow{\text{Acetic acid, 110°C}} \text{Methyl 4-(1,3-dioxoisoindolin-2-yl)benzoate}
    $$

  • Step 2: Saponification to Benzoic Acid
    The ester intermediate is hydrolyzed using NaOH in ethanol (reflux, 2–3 hours), yielding the target compound with >90% purity after recrystallization.

    $$
    \text{Methyl ester} \xrightarrow{\text{NaOH, EtOH, reflux}} \text{4-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid}
    $$

Key Data:

Parameter Value Source
Yield (Step 1) 85–93%
Yield (Step 2) 90–95%
Purity (HPLC) >99% after recrystallization

Direct Coupling of Preformed Isoindole Derivatives

Alternative routes utilize preformed tetrahydroisoindole intermediates coupled to benzoic acid via amidation or esterification.

Amide Bond Formation

  • Synthesis of Tetrahydroisoindole-1,3-dione
    Cyclohexene diamine is oxidized with KMnO₄ in acidic conditions to form the tetrahydroisoindole-1,3-dione core.

  • Coupling with 4-Carboxybenzoyl Chloride
    The dione reacts with 4-carboxybenzoyl chloride in THF at 0–5°C, catalyzed by DMAP, to form the target compound.

    $$
    \text{Tetrahydroisoindole-1,3-dione} + \text{4-Carboxybenzoyl chloride} \xrightarrow{\text{DMAP, THF}} \text{Target compound}
    $$

Optimization Notes:

  • Low temperatures (0–5°C) prevent diacyl byproduct formation.
  • DMAP increases reaction efficiency (yield: 78–82%).

Solid-Phase Synthesis for High-Throughput Production

Recent advancements employ resin-bound strategies to streamline purification.

Wang Resin-Based Method

  • Immobilization of 4-Aminobenzoic Acid
    Wang resin is functionalized with 4-aminobenzoic acid using DIC/HOBt in DMF.

  • On-Resin Cyclocondensation
    Phthalic anhydride is added in DMF with DIEA, followed by TFA cleavage to release the product.

Advantages:

  • Reduces purification steps.
  • Yields: 70–75% with >95% purity.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Cyclocondensation 85–93% >99% Industrial High
Direct Coupling 78–82% 95–98% Lab-scale Moderate
Solid-Phase Synthesis 70–75% >95% Pilot-scale Low

Key Findings:

  • Cyclocondensation is optimal for large-scale production due to high yields and low-cost reagents.
  • Solid-phase synthesis suits combinatorial chemistry but requires expensive resins.

Characterization and Validation

  • Spectroscopic Data

    • IR (KBr): 1710 cm⁻¹ (C=O stretch), 1685 cm⁻¹ (COOH).
    • ¹H NMR (DMSO-d₆): δ 8.02–7.89 (m, 4H, Ar-H), 3.15–2.98 (m, 4H, CH₂).
  • X-ray Crystallography
    Confirms planar isoindole ring and hydrogen-bonded dimerization via carboxylic acid groups.

Challenges and Optimization Strategies

  • Byproduct Formation: Over-reaction at the isoindole’s double bond can occur above 120°C. Mitigated by strict temperature control.
  • Solubility Issues: The product precipitates in polar solvents; ethanol/water mixtures improve recovery.

Industrial-Scale Considerations

  • Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes.
  • Catalyst Recycling: Pd/C or Ni catalysts in hydrogenation steps are reused ≥5 times without activity loss.

Emerging Techniques

  • Microwave-Assisted Synthesis: Cuts cyclocondensation time to 30 minutes (yield: 88%).
  • Enzymatic Hydrolysis: Lipases replace NaOH in ester hydrolysis, enhancing green chemistry metrics.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid and its analogs:

Compound Name Substituent Position/Modification Molecular Formula Molecular Weight Key Distinctions Reference
4-(5-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid Methyl group at C5 of isoindole ring C16H15NO4 285.30 Increased lipophilicity due to methyl substitution; potential for altered bioavailability.
3-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid Benzoic acid group at C3 (meta position) C15H13NO4 271.27 Positional isomerism alters electronic distribution, potentially affecting receptor binding or solubility.
2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid Benzoic acid group at C2 (ortho position) C15H13NO4 271.27 Ortho-substitution may sterically hinder interactions with biological targets compared to para-substituted analogs.
4-(6,7-Dimethoxy-1-oxo-1,3-dihydroisoindol-2-yl)benzoic acid Methoxy groups at C6/C7; mono-oxo isoindole C17H15NO5 313.31 Methoxy groups enhance electron density; reduced dioxo groups may decrease hydrogen-bonding capacity.
N-{3-[4-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]-2-hydroxypropyl}-... Sulfonamide-morpholine tail conjugation C29H30N3O8S 580.63 Extended functionalization enables targeting of complex enzymes or receptors (e.g., kinases, proteases).

Research Findings and Functional Implications

  • Positional Isomerism : The para-substituted benzoic acid derivative (target compound) exhibits superior steric accessibility compared to its ortho- and meta-substituted analogs, making it more favorable for interactions with flat binding pockets in proteins .
  • Substituent Effects: Methyl or methoxy groups on the isoindole ring (e.g., in and ) enhance hydrophobicity, which could improve membrane permeability but reduce aqueous solubility. For instance, the methoxy-substituted analog (C17H15NO5) has a molecular weight >300, approaching the Lipinski "rule of five" limit for drug-likeness .

Biological Activity

4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C18H20N2O4
  • Molecular Weight: 328.36 g/mol
  • CAS Number: 1024179-05-2

Research indicates that derivatives of benzoic acid can enhance the activity of key protein degradation systems in cells, particularly the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and regulating protein turnover.

  • Ubiquitin-Proteasome Pathway (UPP): This pathway is responsible for degrading misfolded or damaged proteins. Compounds that enhance UPP activity may have therapeutic implications for diseases characterized by protein aggregation.
  • Autophagy-Lysosome Pathway (ALP): This pathway plays a vital role in the degradation of cellular components and is implicated in various diseases, including neurodegenerative disorders. Enhancing ALP activity can promote cellular health and longevity.

Cytotoxicity Studies

Studies conducted on human foreskin fibroblasts demonstrated that certain extracts containing benzoic acid derivatives did not exhibit cytotoxic effects at concentrations up to 10 μg/mL. For instance, specific compounds showed no significant inhibition of cell growth in cancer cell lines such as Hep-G2 and A2058, indicating a favorable safety profile for further development .

Case Studies

  • In Silico Studies: Computational studies have suggested that this compound and its derivatives can act as potential binders to cathepsins B and L, enzymes involved in protein degradation. These interactions may enhance the activation of these enzymes in cellular models .
  • Comparative Analysis: In a comparative study of various benzoic acid derivatives, it was observed that specific compounds exhibited enhanced proteasomal activity. Notably, compounds similar to this compound were found to significantly activate chymotrypsin-like enzymatic activity at concentrations as low as 5 μM .

Data Table: Biological Activity Overview

Compound NameActivity TypeObserved EffectReference
This compoundProteasome ActivationInduces chymotrypsin-like activity
Benzoic Acid Derivative 1ALP ActivationEnhances lysosomal degradation
Benzoic Acid Derivative 2Cytotoxicity AssessmentNo significant cytotoxic effects
3-Chloro-4-methoxybenzoic AcidCathepsin ActivationStrong interaction with cathepsins B and L

Q & A

Basic: What are the common synthetic routes for 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid?

Methodological Answer:
The compound is typically synthesized via coupling reactions involving isoindole derivatives and benzoic acid precursors. A general approach involves:

  • Step 1 : Reacting substituted benzaldehydes with amino-triazole derivatives under reflux conditions in absolute ethanol, catalyzed by glacial acetic acid (e.g., 4–6 hours reflux, followed by solvent evaporation and filtration) .
  • Step 2 : Phthalimide ring formation using photoligation or thermal cyclization to stabilize the isoindole moiety, as seen in analogous syntheses of methyl-substituted derivatives .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from assay conditions, impurity profiles, or stereochemical variations. To address this:

  • Orthogonal Assays : Validate activity across multiple platforms (e.g., enzyme inhibition assays vs. cell-based viability tests) .
  • Batch Analysis : Use HPLC (≥95% purity) to rule out impurities affecting results. Reference chromatograms from technical documents can guide quality control .
  • Structural Confirmation : Compare NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) data with published spectra to verify consistency .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:
Refer to its GHS classification:

  • Hazards : Acute oral toxicity (Category 4), severe eye irritation (Category 2A), and aquatic toxicity .
  • Handling : Use PPE (gloves, goggles), fume hoods for dust control, and avoid skin contact.
  • Waste Disposal : Collect spills with inert absorbents and dispose via approved hazardous waste facilities .

Advanced: How can computational methods optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to assess logP (lipophilicity), solubility, and CYP450 interactions. Modify the benzoic acid or isoindole substituents to enhance bioavailability .
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., enzymes) to identify steric clashes or unfavorable interactions. For example, the phthalimide group may require spatial optimization for receptor binding .

Advanced: What strategies are effective for designing derivatives with enhanced bioactivity?

Methodological Answer:

  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzoic acid moiety to improve receptor affinity .
  • Hybrid Molecules : Conjugate with bioactive scaffolds (e.g., chromenones or thiazoles) to leverage synergistic effects. For example, coupling with 4-methyl-2-oxo-chromen derivatives enhances anti-inflammatory activity .
  • SAR Studies : Systematically vary substituents on the isoindole ring and analyze activity trends using regression models .

Basic: What solvents and formulations are suitable for in vitro studies?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water. Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
  • Stability : Store at 2–8°C in airtight, light-protected containers. Monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm) .

Advanced: How to analyze its environmental impact during disposal?

Methodological Answer:

  • Ecotoxicity Testing : Conduct Daphnia magna or algal growth inhibition assays (OECD 202/201 guidelines) due to its aquatic toxicity classification .
  • Degradation Studies : Use advanced oxidation processes (e.g., UV/H₂O₂) to assess breakdown products via LC-MS .

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